![molecular formula C9H11BrN2O2 B2376583 3-bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde CAS No. 2227206-50-8](/img/structure/B2376583.png)
3-bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
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Overview
Description
“3-bromo-1-(oxan-2-yl)-1H-pyrazole” is a chemical compound with the CAS Number: 1044270-96-3 . Its molecular weight is 231.09 . The IUPAC name of this compound is 3-bromo-1-tetrahydro-2H-pyran-2-yl-1H-pyrazole .
Molecular Structure Analysis
The InChI code for “3-bromo-1-(oxan-2-yl)-1H-pyrazole” is 1S/C8H11BrN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 .
Physical And Chemical Properties Analysis
The density of “3-bromo-1-(oxan-2-yl)-1H-pyrazole” is approximately 1.7±0.1 g/cm3 . The boiling point is around 476.4±45.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis and Characterization
A range of studies focus on the synthesis and characterization of compounds structurally related to 3-bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde. These studies delve into creating novel compounds by reacting with various substrates, exploring their structural intricacies, and examining their physicochemical properties. For instance, Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and characterized them using multiple analytical techniques, assessing their biological activities against various bacteria and fungi (Hamed et al., 2020). Similarly, Baashen et al. (2017) used 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde to synthesize a series of novel heterocycles, confirming their structures through spectroscopic methods and X-ray crystal structures (Baashen et al., 2017).
Biological Activity Assessment
Several studies investigate the biological activities of compounds akin to 3-bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde. Zhu et al. (2014) synthesized a series of novel compounds and evaluated their insecticidal and fungicidal activities, providing insights into potential agricultural applications (Zhu et al., 2014). In another study, Kenchappa et al. (2017) synthesized coumarin derivatives containing pyrazole and indenone rings, which demonstrated promising antioxidant and antihyperglycemic activities, highlighting potential therapeutic applications (Kenchappa et al., 2017).
Photophysical and Crystallographic Studies
Some research efforts are dedicated to understanding the photophysical properties and crystal structures of related compounds. Singh et al. (2013) determined the crystal structure of a related compound and investigated its photophysical properties in various solvents, contributing to the knowledge of its chemical behavior in different environments (Singh et al., 2013).
Novel Synthesis Methods and Compound Applications
Other studies focus on innovative synthesis methods and potential applications of related compounds. For example, Papernaya et al. (2015) discussed the synthesis of functionalized pyrazoles from pyrazolecarbaldehydes and amino alcohols, highlighting the versatility of these compounds in chemical synthesis (Papernaya et al., 2015). Additionally, Prabakaran et al. (2021) synthesized novel chalcone derivatives and performed comprehensive studies, including ADMET, QSAR, and molecular modeling, to assess their antioxidant properties, emphasizing their potential as antioxidant agents (Prabakaran et al., 2021).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-8-5-7(6-13)12(11-8)9-3-1-2-4-14-9/h5-6,9H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQDRDDYWOHUHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=CC(=N2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde |
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